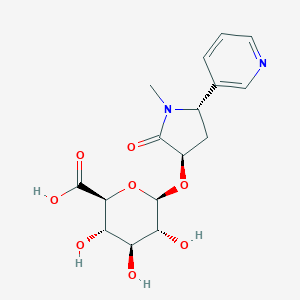

trans-3'-Hidroxicotinina-O-glucurónido

Descripción general

Descripción

Fluconazol-d4 es una forma deuterada de fluconazol, un medicamento antifúngico utilizado para tratar una variedad de infecciones fúngicas. Los átomos de deuterio en fluconazol-d4 reemplazan los átomos de hidrógeno, lo que puede ser útil en estudios farmacocinéticos para rastrear el comportamiento del fármaco en el cuerpo. El fluconazol en sí es un agente antifúngico triazol que inhibe la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Overview:

Trans-3'-hydroxycotinine (3-HC) is one of the major metabolites of nicotine, with its glucuronide form (3HC-Gluc) being a primary excretion product in urine. Studies have shown that 3HC-Gluc accounts for a significant portion of nicotine metabolism, with approximately 29% of administered doses recovered as 3HC-Gluc in urine following intravenous administration .

Key Findings:

- Disposition Kinetics: Research indicates that after nicotine consumption, 3-HC and its glucuronide are rapidly metabolized and excreted. The elimination half-life of 3HC-Gluc ranges from 4.6 to 9.4 hours in adult smokers .

- Genetic Variability: The metabolism of nicotine to 3HC-Gluc varies among individuals due to genetic polymorphisms in uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B10. These polymorphisms can significantly affect glucuronidation activity and thus influence the pharmacokinetics of nicotine and its metabolites .

Biomarker for Tobacco Exposure

Overview:

As a metabolite of nicotine, 3HC-Gluc serves as a reliable biomarker for assessing tobacco exposure. Its measurement in biological fluids can provide insights into smoking habits and the extent of nicotine consumption.

Applications:

- Epidemiological Studies: 3HC-Gluc levels in urine can be used to evaluate smoking prevalence and intensity in populations. It has been shown that African-Americans excrete significantly less nicotine-N-glucuronide but similar amounts of trans-3'-hydroxycotinine-O-glucuronide compared to Caucasians, indicating potential racial differences in nicotine metabolism .

- Clinical Research: In clinical settings, monitoring 3HC-Gluc levels can help assess the effectiveness of smoking cessation programs by correlating changes in metabolite levels with smoking behavior .

Toxicological Studies

Overview:

The toxicological implications of nicotine and its metabolites, including 3HC-Gluc, are crucial for understanding their effects on human health.

Key Insights:

- Safety Assessment: Studies have evaluated the safety profiles of nicotine metabolites, including their potential neurotoxic effects. The pharmacological responses to 3-HC have been characterized, revealing no significant cardiovascular effects during controlled infusions in smokers .

- Transport Mechanisms: Research indicates that the hepatic excretion of nicotine glucuronides involves specific transporters, which may play a role in the systemic effects of nicotine and its metabolites .

Data Summary Table

Case Studies

- Disposition Kinetics Study:

- Genetic Variability Impact:

Mecanismo De Acción

Fluconazol-d4, como el fluconazol, inhibe la enzima lanosterol 14-α-desmetilasa del citocromo P450 fúngico. Esta enzima es crucial para convertir el lanosterol en ergosterol, un componente clave de la membrana celular fúngica. Al inhibir esta enzima, fluconazol-d4 interrumpe la síntesis de ergosterol, lo que lleva a un aumento de la permeabilidad de la membrana y, en última instancia, a la muerte de la célula fúngica .

Análisis Bioquímico

Biochemical Properties

Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .

Cellular Effects

The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .

Molecular Mechanism

Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Fluconazol-d4 puede sintetizarse a través de un proceso de varios pasos que comienza con 2-cloro-2’,4’-difluoroacetofenona. La síntesis implica los siguientes pasos:

Reacción de Grignard: La adición de un reactivo de Grignard arilo a 2-cloro-2’,4’-difluoroacetofenona.

Epoxidación: El intermedio resultante se somete a epoxidación utilizando un agente oxidante adecuado.

Apertura de epóxido: El epóxido luego se abre con 1,2,4-triazol para formar fluconazol.

Métodos de Producción Industrial

En entornos industriales, la síntesis de fluconazol-d4 sigue pasos similares, pero se optimiza para la producción a gran escala. Los métodos de síntesis de flujo continuo se emplean a menudo para aumentar la eficiencia y el rendimiento. Esto implica el uso de un proceso de dos reactores, tres pasos sin purificación intermedia .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fluconazol-d4 experimenta varias reacciones químicas, incluyendo:

Oxidación: Fluconazol-d4 puede oxidarse en condiciones específicas para formar diferentes derivados.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente con halógenos u otros nucleófilos.

Reactivos y Condiciones Comunes

Agentes oxidantes: El peróxido de hidrógeno u otros peróxidos se utilizan comúnmente para reacciones de oxidación.

Nucleófilos: Los haluros u otros nucleófilos pueden utilizarse en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de fluconazol, que pueden tener diferentes propiedades antifúngicas .

Comparación Con Compuestos Similares

Fluconazol-d4 es parte de la familia de agentes antifúngicos triazoles, que también incluye compuestos como itraconazol, voriconazol y posaconazol. En comparación con estos compuestos, fluconazol-d4 tiene las siguientes características únicas:

Marcado de deuterio: La presencia de átomos de deuterio lo hace particularmente útil para estudios farmacocinéticos.

Espectro de actividad: Fluconazol-d4 tiene un amplio espectro de actividad contra diversas especies fúngicas, aunque puede ser menos eficaz contra ciertas cepas resistentes.

Compuestos Similares

Itraconazol: Otro antifúngico triazol con un espectro de actividad más amplio.

Voriconazol: Conocido por su eficacia contra especies de Aspergillus.

Posaconazol: Eficaz contra una amplia gama de infecciones fúngicas, incluidas las resistentes a otros azoles.

Actividad Biológica

trans-3'-Hydroxycotinine-O-glucuronide (3HC-Gluc) is a significant metabolite of nicotine, primarily formed through the glucuronidation process in the human liver. This article explores the biological activity of 3HC-Gluc, focusing on its metabolism, pharmacokinetics, and interactions with various enzymes and transporters.

Overview of trans-3'-Hydroxycotinine

trans-3'-Hydroxycotinine (3HC) is a major metabolite of nicotine, predominantly excreted as its O-glucuronide form in the urine of smokers. The glucuronidation process involves the conjugation of 3HC with glucuronic acid, facilitated by various UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9. The formation of 3HC-Gluc is crucial for the detoxification and elimination of nicotine from the body.

Metabolic Pathways

The metabolism of 3HC involves both O-glucuronidation and N-glucuronidation. Research indicates that:

- O-glucuronidation : This pathway is primarily catalyzed by UGT2B7 and UGT1A9. Kinetic studies have shown that the Michaelis-Menten constant () for O-glucuronidation varies among individuals, with values reported around 10 mM for human liver microsomes .

- N-glucuronidation : Although N-glucuronide formation exceeds that of O-glucuronide in vitro, it has not been detected in human urine. This pathway is mainly mediated by UGT1A4 and is inhibited by substrates like imipramine .

Kinetic Studies

The kinetic parameters for the formation of 3HC-Gluc have been extensively studied:

| Enzyme | (mM) | (pmol/min/mg) |

|---|---|---|

| UGT2B7 | 10.0 ± 0.8 | 85.8 ± 3.8 |

| UGT1A9 | 1.6 ± 0.1 | 0.69 ± 0.02 |

| UGT2B15 | Not specified | Not specified |

These values highlight the efficiency and capacity of different UGTs in metabolizing 3HC to its glucuronide form .

Pharmacokinetics

A clinical study involving healthy smokers examined the pharmacokinetics of 3HC and its glucuronide form after intravenous infusion. Key findings included:

- Elimination Half-life : The elimination half-life of plasma 3HC was approximately 2 hours, while for 3HC-Gluc, it was longer due to its conjugated nature.

- Urinary Excretion : Approximately 29% of the administered dose was recovered as 3HC-Gluc in urine, indicating significant renal clearance .

Transport Mechanisms

The transport of glucuronides, including 3HC-Gluc, across cellular membranes is facilitated by various transport proteins. Notably:

- MRP3 Transporter : Studies have shown that MRP3 (multidrug resistance-associated protein 3) plays a role in the hepatic excretion of nicotine and cotinine glucuronides, with a value estimated at around 895 µmol/L for OH-cotinine glucuronide .

- Other Transporters : No significant transport activity was observed for nicotine or cotinine glucuronides across several tested transporters at varying concentrations.

Genetic Variability

Genetic polymorphisms in UGT genes significantly affect the metabolism of trans-3'-hydroxycotinine:

- Individuals with different genotypes exhibit varying levels of enzyme activity, which can lead to differences in drug metabolism and susceptibility to nicotine dependence .

Case Studies

Several case studies have explored the impact of smoking cessation on the levels of trans-3'-hydroxycotinine and its glucuronide:

- Smoker Cohorts : In a cohort study involving smokers who ceased smoking, plasma levels of both nicotine and its metabolites were monitored over time, revealing a gradual decline in levels post-cessation.

- Genotype Correlation : Another study correlated UGT polymorphisms with metabolic rates, demonstrating that individuals with certain genetic variants had significantly reduced glucuronidation activity compared to wild-type individuals .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNNKZUGHYSCT-MGKNELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157860 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132929-88-5 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?

A: Understanding the formation of trans-3'-hydroxycotinine-O-glucuronide is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for trans-3'-hydroxycotinine-O-glucuronide formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.

Q2: Can you elaborate on the analytical techniques used to study trans-3'-hydroxycotinine-O-glucuronide in urine samples?

A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including trans-3'-hydroxycotinine-O-glucuronide, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of trans-3'-hydroxycotinine-O-glucuronide in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.